1-(But-3-yn-1-yl)-4,4-dimethylpiperidine
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Overview
Description
1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is a chemical compound with the molecular formula C11H19N. It is characterized by a piperidine ring substituted with a butynyl group at the first position and two methyl groups at the fourth position. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in the field of photoaffinity labeling, a powerful technique to investigate the interactions between bioactive peptides and their targets .
Mode of Action
These probes contain a photoreactive group that, upon exposure to UV light, can form a covalent bond with nearby molecules, thereby allowing the investigation of molecular interactions .
Biochemical Pathways
The compound’s potential role in photoaffinity labeling suggests it may be involved in pathways related to the targets it binds to .
Result of Action
As a potential photoaffinity probe, it could help identify and investigate the function of its target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine typically involves the alkylation of 4,4-dimethylpiperidine with a butynyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The butynyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Carbonyl derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(But-3-yn-1-yl)-4,4-dimethylpiperidine finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
4,4-Dimethylpiperidine: Lacks the butynyl group, resulting in different reactivity and applications.
1-But-3-ynylpiperidine: Similar structure but without the dimethyl substitution, affecting its chemical properties.
4-Methylpiperidine: Contains only one methyl group, leading to distinct steric and electronic effects.
Uniqueness: 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is unique due to the combined presence of the butynyl and dimethyl groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
1-but-3-ynyl-4,4-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-4-5-8-12-9-6-11(2,3)7-10-12/h1H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYGDYXMOMYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341789-86-3 |
Source
|
Record name | 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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